molecular formula C23H29N3O2 B2453770 N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide CAS No. 2034490-25-8

N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide

Cat. No.: B2453770
CAS No.: 2034490-25-8
M. Wt: 379.504
InChI Key: NNSFOVJCKSFZTN-UHFFFAOYSA-N
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Description

N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C23H29N3O2 and its molecular weight is 379.504. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Heterocyclic Compound Synthesis : Novel heterocyclic compounds, including azetidine derivatives, were synthesized for potential use as COX-1/COX-2 inhibitors, showcasing analgesic and anti-inflammatory activities. These compounds include diverse derivatives demonstrating significant biological activities, suggesting a potential for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

  • Anticancer Agent Development : Research into azetidine-2-carbonitriles and their synthetic applications has shown efficient and enantioselective biotransformations, yielding derivatives with potential as precursors in the synthesis of novel anticancer agents. This illustrates the compound's utility in developing new treatments through biocatalytic reactions and synthetic applications (Leng et al., 2009).

  • Neuroleptic Activity : Azetidine derivatives have been evaluated for their potency as dopaminergic antagonists, indicating potential applications in the treatment of neurological disorders. The study identified specific derivatives as potent D2 and D4 antagonists, suggesting the importance of azetidine-based compounds in designing drugs for neurological conditions (Metkar et al., 2013).

Synthesis and Chemical Properties

  • Organic Synthesis : The synthesis of azetidine-3-phosphonic acid demonstrates the chemical versatility of azetidine derivatives. Although the synthesized compounds did not show biological activity, their preparation highlights the compound's role in exploring new chemical entities and understanding their properties (Diel & Maier, 1991).

  • Solid-Phase Synthesis : The development of a coupling protocol for the synthesis of oligo(p-benzamide)s on solid support, including azetidine-based monomers, underscores the utility of such compounds in supramolecular chemistry. This research opens pathways for creating nanoscale objects with potential applications in materials science and drug delivery systems (König et al., 2006).

Properties

IUPAC Name

N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-28-21-12-14-25(15-13-21)20-16-26(17-20)23(27)24-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-22H,12-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSFOVJCKSFZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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